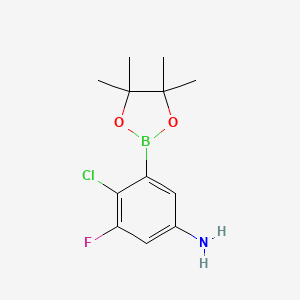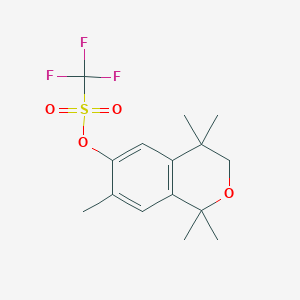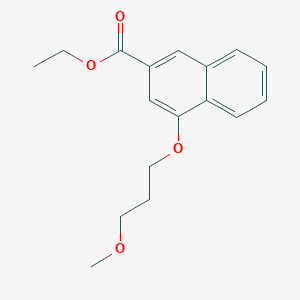
2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester is an organic compound with a complex structure. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups that make it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with 4-(3-methoxypropoxy) ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and altering their activity. The pathways involved may include signal transduction cascades or metabolic pathways.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the methoxypropoxy and ethyl ester groups.
4-(3-Methoxypropoxy)benzoic acid: Similar functional groups but different aromatic core.
Ethyl 2-naphthoate: Lacks the methoxypropoxy group.
特性
分子式 |
C17H20O4 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
ethyl 4-(3-methoxypropoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O4/c1-3-20-17(18)14-11-13-7-4-5-8-15(13)16(12-14)21-10-6-9-19-2/h4-5,7-8,11-12H,3,6,9-10H2,1-2H3 |
InChIキー |
GQLHAGKGKLCFSI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
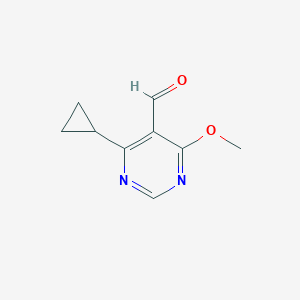
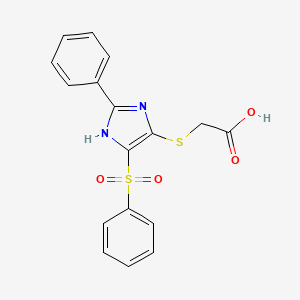
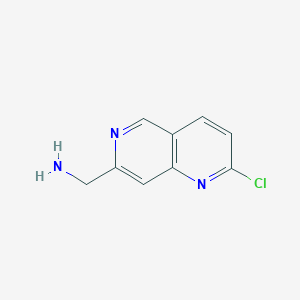
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

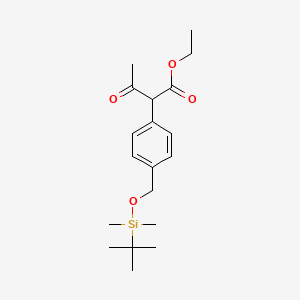
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
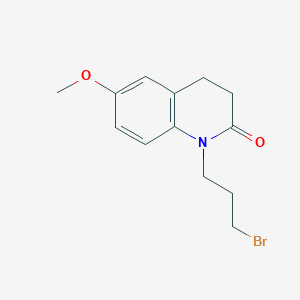
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
